molecular formula C17H18ClN5O3S B2474433 N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897454-06-7

N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No. B2474433
CAS RN: 897454-06-7
M. Wt: 407.87
InChI Key: WDBIGBZHQUTVFF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H18ClN5O3S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Derivatives A series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized, focusing on the anti-bacterial and anti-enzymatic potential of these compounds. The derivatives exhibited notable antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibition of α-chymotrypsin enzyme, with specific compounds showing remarkable activity when compared to standard antibiotics. The study emphasizes the importance of substituting the oxadiazole moiety to discover compounds with less cytotoxicity, highlighting the therapeutic potential of these derivatives in combating bacterial infections and their enzyme inhibitory properties (Siddiqui et al., 2014).

Vibrational Spectroscopy and Computational Analysis Another study characterized the vibrational spectroscopy signatures of a related compound, demonstrating its antiviral activity through in-silico docking, which showed inhibition activity against viruses. The research utilized Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, to explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. This comprehensive approach provided insights into the stereo-electronic interactions contributing to stability, with the pharmacokinetic properties investigated through adsorption, distribution, metabolism, excretion, and toxicity results (Jenepha Mary et al., 2022).

Therapeutic Efficacy Against Japanese Encephalitis In a groundbreaking study, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, leading to a decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice. This discovery underscores the potential of such derivatives in treating viral infections, providing a promising avenue for therapeutic intervention against diseases like Japanese encephalitis (Ghosh et al., 2008).

Antibacterial, Hemolytic, and Thrombolytic Activity A novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial, hemolytic, and thrombolytic activities. The study highlighted a compound with potent inhibitor properties against selected bacterial strains and low toxicity, alongside compounds showing promising thrombolytic activity. This research points towards the potential of these derivatives in developing new drugs for treating cardiovascular diseases due to their excellent to moderate antibacterial activity and low toxicity profile (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)27-9-12(24)19-8-10-6-4-5-7-11(10)18/h4-7H,8-9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBIGBZHQUTVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

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